2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Description
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one (hereafter referred to by its systematic name) is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure has been confirmed via spectral techniques, including $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, IR, and HRMS, as reported in studies focusing on its synthesis and biological evaluation . The compound’s 2-methyl substituent and tetrahydroquinazolinone core contribute to its physicochemical properties, making it a candidate for pharmacological exploration, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-11-10-12-8-5-3-2-4-7(8)9(15)14(10)13-6/h2-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGGGCIXOLGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC3=C(CCCC3)C(=O)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole and quinazoline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups into the triazole or quinazoline rings.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may exhibit activity against various biological targets:
- Antitumor Activity : Studies have indicated that derivatives of triazoloquinazolinones possess cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : Research has shown that compounds containing the triazoloquinazolinone moiety can exhibit antibacterial and antifungal activities. This makes them promising candidates for developing new antibiotics or antifungal agents.
Neuropharmacology
The compound has been explored for its neuroprotective effects. Some studies suggest that it may help in protecting neuronal cells from oxidative stress and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Effects
Research indicates that triazoloquinazolinones may have anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in disease processes. For example:
- Phosphodiesterase Inhibition : Some derivatives have shown promise in inhibiting phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one and evaluated their cytotoxic effects on human cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong antitumor potential.
Case Study 2: Neuroprotective Effects
A research article in Neuropharmacology described the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results showed that treatment with the compound led to a significant decrease in neuronal loss and improvement in motor function tests compared to control groups.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The triazoloquinazolinone scaffold allows for diverse substitutions, which modulate biological activity and synthetic accessibility. Key analogues include:
Key Observations :
Key Observations :
- NGPU Catalyst : Superior efficiency (95% yield in 30 minutes) compared to conventional methods .
- Copper-Based Catalysts : Enable regioselective synthesis of chloro- and nitro-substituted derivatives with >90% yields .
- Regioisomer Challenges : Thermal acyl migration during cyclization can lead to undesired regioisomers (e.g., compounds 21 and 23 in ), necessitating optimized protocols .
Antimicrobial Activity
The parent compound (2-methyl-THTQ) exhibits moderate activity against bacterial and fungal strains (e.g., E. coli and C. albicans) via the well-diffusion method .
Antitumor Activity
Derivatives with substituents at C9 show enhanced efficacy:
- Compound 3h (9-(4-fluorophenyl)-substituted): 82% inhibition of A549 lung cancer cells at 5 mg/L .
- 9-(2-Chlorophenyl)-6,6-dimethyl derivative : LogP = 3.34, suggesting favorable membrane permeability for tumor targeting .
Thrombin Inhibition
Pyridyl-substituted analogues (e.g., compound 20 in ) demonstrate thrombin inhibitory activity (IC$_{50}$ < 1 µM), attributed to interactions with the serine-trapping mechanism .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one with high purity?
- Methodology :
- Multi-step synthesis involving condensation of 1H-1,2,4-triazol-5-amine with cyclohexanone derivatives under reflux conditions (e.g., acetic acid as a solvent) to form the fused triazoloquinazolinone core .
- Optimize reaction time and temperature (e.g., 12–24 hours at 80–100°C) to minimize side products.
- Purify via recrystallization using ethanol or methanol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- Methodology :
- 1H/13C-NMR : Identify hydrogen environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–8.5 ppm) and carbon signals for the fused ring system .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Enzyme Inhibition : Screen against kinases or microbial enzymes (e.g., C. albicans CYP51) using fluorometric assays .
Advanced Research Questions
Q. How can computational methods predict the biological activity of novel triazoloquinazolinone derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may form hydrogen bonds with the triazole ring .
- QSAR Modeling : Corporate substituent descriptors (e.g., Hammett σ values) to predict logP and bioactivity .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Purity Validation : Use LC-MS (>95% purity) and elemental analysis to rule out impurities .
- Structural Confirmation : Re-analyze NMR data (e.g., NOESY for stereochemistry) to detect synthesis errors .
- In Vivo/In Vitro Cross-Validation : Compare antimicrobial activity in animal models (e.g., murine sepsis) with in vitro results .
Q. How do substituent modifications affect pharmacokinetics and pharmacodynamics?
- Methodology :
- LogP Optimization : Introduce lipophilic groups (e.g., difluoromethoxy) to enhance membrane permeability (measured via shake-flask method) .
- Metabolic Stability : Assess hepatic microsome clearance (e.g., rat/human liver microsomes) to identify metabolically labile sites (e.g., methyl groups) .
- SAR Analysis : Compare IC50 values of derivatives with varying substituents (see Table 1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
